Ethyl 3-(2-benzothiazolyl) pyruvate
Description
Ethyl 3-(2-benzothiazolyl) pyruvate is a synthetic compound combining a pyruvate backbone with a 2-benzothiazolyl substituent. The pyruvate moiety confers metabolic activity, while the benzothiazolyl group enhances structural rigidity and modulates interactions with biological targets, such as enzymes or receptors. This compound is hypothesized to exhibit dual functionality: (1) redox modulation via the pyruvate group and (2) targeted inhibition of proteases or inflammatory mediators through the benzothiazolyl moiety. Current research on structurally related compounds, such as VIR250 and VIR251 (which contain 2-benzothiazolyl groups), demonstrates that this group can occupy specific subsites (e.g., the S4 pocket of SARS-CoV PLpro), influencing inhibitor potency and binding orientation .
Properties
CAS No. |
66904-39-0 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-oxopropanoate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)9(14)7-11-13-8-5-3-4-6-10(8)17-11/h3-6H,2,7H2,1H3 |
InChI Key |
NGENAUZCHCXMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-benzothiazolyl) pyruvate typically involves the reaction of ethyl pyruvate with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as electrosynthesis. This method is considered environmentally friendly and efficient, as it avoids the use of toxic reagents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-benzothiazolyl) pyruvate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(2-benzothiazolyl) pyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-benzothiazolyl) pyruvate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and HMGB1, which play a crucial role in the body’s inflammatory response. This inhibition helps in reducing inflammation and protecting tissues from damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 3-(2-Benzothiazolyl) Pyruvate and Analogous Compounds
Pharmacological Mechanisms
- This compound : The benzothiazolyl group may enable selective binding to enzymatic pockets (e.g., PLpro’s S4 subsite), similar to VIR250/VIR251, which adopt orientations near Pro248/Pro249 residues to block viral replication . The pyruvate group could synergistically mitigate oxidative stress, akin to Ethyl Pyruvate’s HMGB1 suppression .
- Ethyl Pyruvate (EP) : Directly suppresses HMGB1, a pro-inflammatory cytokine, and enhances regulatory T cell (Treg) function by increasing FoxP3+ cells and CTLA-4 expression, critical for immune tolerance in diabetes . EP also reduces pancreatic β-cell apoptosis by lowering ROS/RNS levels .
- Dimethyl Fumarate : Activates the Nrf2 pathway, reducing oxidative damage, and inhibits pro-inflammatory Th1/Th17 cells, contrasting with EP’s Treg-focused activity .
Chemical and Pharmacokinetic Properties
- Metabolic Stability : Ethyl Pyruvate is rapidly hydrolyzed to pyruvate in vivo, limiting its half-life. The benzothiazolyl group may slow metabolism, extending duration of action.
Therapeutic Efficacy
- This compound: No in vivo data exist, but its structural features suggest utility in diseases where protease inhibition and redox balance are critical (e.g., viral infections, chronic inflammation).
- Ethyl Pyruvate: In murine diabetes models, EP exacerbates hyperglycemia (66.7% incidence vs. 33.3% in controls) but reduces insulitis severity by enhancing Treg-mediated immunosuppression .
- Dimethyl Fumarate: Clinically reduces relapse rates in multiple sclerosis by 50% via immunomodulation, a mechanism distinct from EP’s HMGB1 targeting .
Biological Activity
Ethyl 3-(2-benzothiazolyl) pyruvate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
This compound is characterized by its benzothiazole moiety, which is known for contributing to various biological activities. The compound can be synthesized through the reaction of ethyl pyruvate with 2-aminobenzothiazole, resulting in a structure that allows for interaction with multiple molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate inflammatory responses and interact with signaling pathways involved in cell survival and apoptosis. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and HMGB1, which play crucial roles in the inflammatory response.
- Antioxidant Properties : this compound exhibits antioxidant activity, helping to reduce oxidative stress within cells, which is vital in preventing cellular damage and inflammation .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Inhibitory effects on common fungal strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notable findings include:
- Cell Line Studies : The compound showed significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), leading to reduced cell viability and increased apoptosis rates.
- Mechanistic Insights : It was observed that this compound activates apoptotic pathways through mitochondrial membrane potential disruption and caspase activation .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. -
Anticancer Potential :
In a controlled experiment involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, showcasing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
